2-Deoxy-2-fluoro-D-mannose 2-Deoxy-2-fluoro-D-mannose 2-deoxy-2-fluoro-aldehydo-D-glucose is a 2-deoxy-2-fluoro-D-glucose and an aldehyde. It is functionally related to an aldehydo-D-glucose.
Fludeoxyglucose is under investigation in clinical trial NCT03262389 (Comparison of F-18 FDG and C-11 Acetate PET in Multiple Myeloma).
The compound is given by intravenous injection to do POSITRON-EMISSION TOMOGRAPHY for the assessment of cerebral and myocardial glucose metabolism in various physiological or pathological states including stroke and myocardial ischemia. It is also employed for the detection of malignant tumors including those of the brain, liver, and thyroid gland. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1162)
Brand Name: Vulcanchem
CAS No.: 38440-79-8
VCID: VC0043592
InChI: InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1
SMILES:
Molecular Formula: C6H11FO5
Molecular Weight: 182.15 g/mol

2-Deoxy-2-fluoro-D-mannose

CAS No.: 38440-79-8

Cat. No.: VC0043592

Molecular Formula: C6H11FO5

Molecular Weight: 182.15 g/mol

* For research use only. Not for human or veterinary use.

2-Deoxy-2-fluoro-D-mannose - 38440-79-8

Specification

Description 2-deoxy-2-fluoro-aldehydo-D-glucose is a 2-deoxy-2-fluoro-D-glucose and an aldehyde. It is functionally related to an aldehydo-D-glucose.
Fludeoxyglucose is under investigation in clinical trial NCT03262389 (Comparison of F-18 FDG and C-11 Acetate PET in Multiple Myeloma).
The compound is given by intravenous injection to do POSITRON-EMISSION TOMOGRAPHY for the assessment of cerebral and myocardial glucose metabolism in various physiological or pathological states including stroke and myocardial ischemia. It is also employed for the detection of malignant tumors including those of the brain, liver, and thyroid gland. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1162)
CAS No. 38440-79-8
Molecular Formula C6H11FO5
Molecular Weight 182.15 g/mol
IUPAC Name (2R,3S,4R,5R)-2-fluoro-3,4,5,6-tetrahydroxyhexanal
Standard InChI InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1
Standard InChI Key AOYNUTHNTBLRMT-SLPGGIOYSA-N
Isomeric SMILES C([C@H]([C@H]([C@@H]([C@H](C=O)F)O)O)O)O
Canonical SMILES C(C(C(C(C(C=O)F)O)O)O)O

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